molecular formula C22H20N4O3 B277598 5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile

5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile

Cat. No. B277598
M. Wt: 388.4 g/mol
InChI Key: UWTBKHAMGFSGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile, also known as BMH-21, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all areas of interest for researchers.

Mechanism of Action

5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile works by binding to the catalytic domain of PARP-1, which prevents the protein from repairing damaged DNA. This leads to the accumulation of DNA damage and ultimately results in cancer cell death.
Biochemical and Physiological Effects
5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in the spread of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile in lab experiments is its specificity for PARP-1, which allows for targeted inhibition of this protein. However, one limitation is that 5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile. One area of interest is the development of more potent analogs of the compound that could be used in cancer treatment. Another area of interest is the investigation of 5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to understand the potential side effects of 5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile and how to mitigate them.

Synthesis Methods

The synthesis method for 5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile involves a series of chemical reactions, including the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 2-methylimidazole-4-carboxaldehyde to form a pyrano[2,3-d]imidazole intermediate. The intermediate is then reacted with 5-amino-6-cyano-2-methylpyridine-3-carboxamide to form 5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile.

Scientific Research Applications

5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has been studied for its potential use in cancer treatment due to its ability to inhibit the activity of a protein called PARP-1, which is involved in DNA repair. In preclinical studies, 5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile has shown promising results in inhibiting the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells.

properties

Product Name

5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

5-amino-7-(4-methoxy-3-phenylmethoxyphenyl)-2-methyl-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile

InChI

InChI=1S/C22H20N4O3/c1-13-25-20-19(16(11-23)21(24)29-22(20)26-13)15-8-9-17(27-2)18(10-15)28-12-14-6-4-3-5-7-14/h3-10,19H,12,24H2,1-2H3,(H,25,26)

InChI Key

UWTBKHAMGFSGJB-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Canonical SMILES

CC1=NC2=C(N1)C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Origin of Product

United States

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